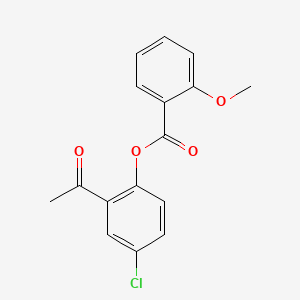
2-Acetyl-4-chlorophenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-chlorophenyl 2-methoxybenzoate is an organic compound with the molecular formula C16H13ClO3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group, a chlorophenyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chlorophenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-chlorophenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-carboxy-4-chlorophenyl 2-methoxybenzoate.
Reduction: Formation of 2-(hydroxyethyl)-4-chlorophenyl 2-methoxybenzoate.
Substitution: Formation of 2-acetyl-4-(substituted)phenyl 2-methoxybenzoate
Scientific Research Applications
2-Acetyl-4-chlorophenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chlorophenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methoxybenzoate moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-chlorophenyl 4-methoxybenzoate: Similar structure but with a different position of the methoxy group.
2-Acetyl-4-methylphenyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a methoxy group.
2-Acetyl-4-chlorophenyl benzoate: Lacks the methoxy group.
Uniqueness
2-Acetyl-4-chlorophenyl 2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an acetyl and a methoxybenzoate group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications .
Properties
CAS No. |
57006-71-0 |
|---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2-acetyl-4-chlorophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H13ClO4/c1-10(18)13-9-11(17)7-8-15(13)21-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3 |
InChI Key |
RAIDAGWMEVJDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


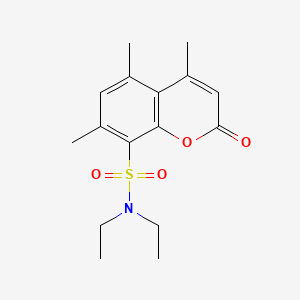
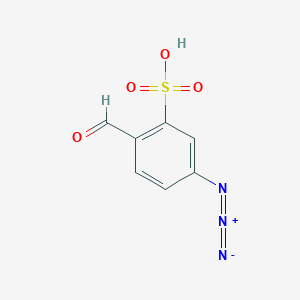
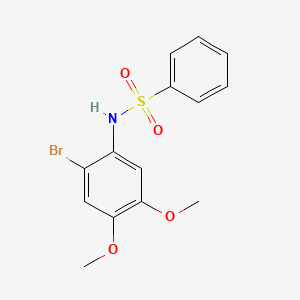
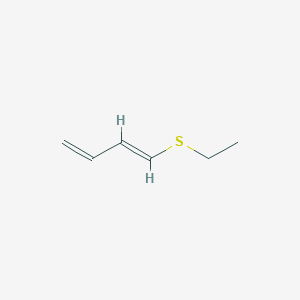
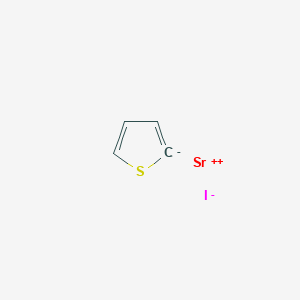
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
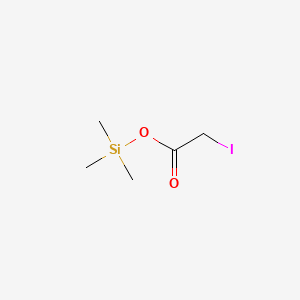
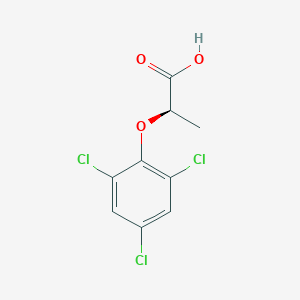
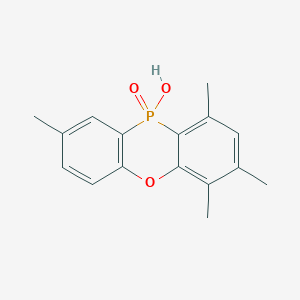
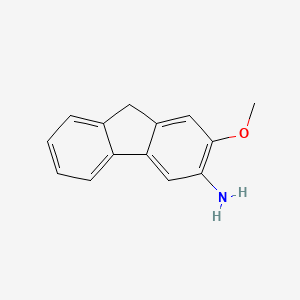
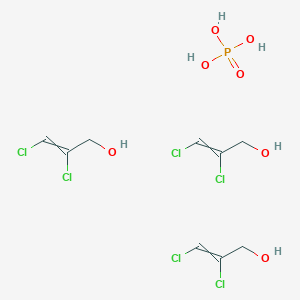

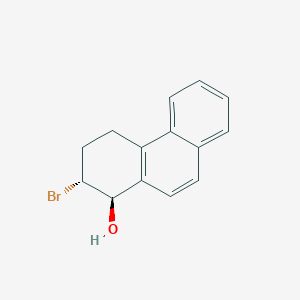
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
